

Scale-up synthesis of 6-Chloro-4-methoxy-1H-indazole

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Compound of Interest

Compound Name: 6-Chloro-4-methoxy-1H-indazole

CAS No.: 885519-62-0

Cat. No.: B1371876

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Application Note: Scalable Synthesis of **6-Chloro-4-methoxy-1H-indazole**

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **6-Chloro-4-methoxy-1H-indazole** (Target Compound). Unlike traditional Jacobson indazole syntheses that rely on potentially hazardous diazonium intermediates, this protocol utilizes a convergent hydrazine cyclization strategy. This route is selected for its high atom economy, safety profile suitable for kilogram-scale production, and minimal chromatographic purification requirements.

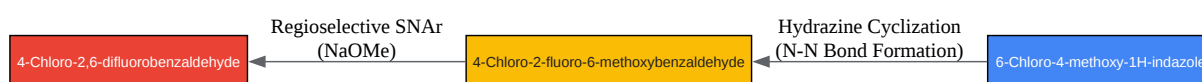
Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the S_NAr cyclization of hydrazine with an electron-deficient benzaldehyde precursor. This approach avoids the formation of unstable diazonium salts and allows for the construction of the pyrazole ring in a single pot from the aldehyde intermediate.

Strategic Disconnection:

- **N-N Bond Formation:** The final step involves the condensation of hydrazine with the aldehyde carbonyl, followed by intramolecular nucleophilic aromatic substitution (SNAr) to displace a fluorine atom.
- **Regioselective Functionalization:** The key precursor, 4-chloro-2-fluoro-6-methoxybenzaldehyde, is generated via a controlled nucleophilic attack on the symmetric starting material, 4-chloro-2,6-difluorobenzaldehyde.



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Figure 1: Retrosynthetic logic flow prioritizing convergent assembly and regiocontrol.

Process Safety Assessment (HSE)

Before scale-up, the following hazards must be mitigated:

- **Hydrazine Hydrate (64-80%):** Potent carcinogen, corrosive, and reducing agent.
 - **Control:** Use a closed dosing system. Quench all waste streams with bleach (sodium hypochlorite) before disposal.
- **Thermal Runaway:** The SNAr reaction (Step 1) is exothermic.
 - **Control:** Strict temperature control (0–5 °C) during NaOMe addition.
- **Solvent Selection:** Methanol (Step 1) and Ethanol (Step 2) are Class 2/3 solvents with well-defined safety profiles. Avoid distilling hydrazine-containing mixtures to dryness.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzaldehyde

Rationale: The starting material, 4-chloro-2,6-difluorobenzaldehyde, is symmetric. The introduction of the methoxy group must be controlled to prevent bis-substitution (formation of the 2,6-dimethoxy impurity).

Reagents & Stoichiometry:

| Reagent | MW (g/mol) | Equiv. | Mass/Vol |
|-----------------------------------|--------------|--------|----------|
| 4-Chloro-2,6-difluorobenzaldehyde | 176.55 | 1.0 | 100.0 g |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.05 | 128.5 mL |
| Tetrahydrofuran (THF) | 72.11 | - | 500 mL |

| Water (Quench) | 18.02 | - | 1000 mL |

Procedure:

- Charge a 2L reactor with 4-Chloro-2,6-difluorobenzaldehyde (100 g) and anhydrous THF (500 mL). Stir to dissolve.
- Cool the solution to 0–5 °C using a glycol jacket or ice bath.
- Add Sodium Methoxide solution dropwise over 60 minutes.
 - Critical Process Parameter (CPP): Maintain internal temperature < 10 °C. Rapid addition promotes bis-substitution.
- Agitate at 0–5 °C for 2 hours, then warm to 20–25 °C for 1 hour.
- Monitor by HPLC/TLC. Target: < 2% Starting Material.

- Quench by pouring the reaction mixture into ice-cold Water (1000 mL) with vigorous stirring. The product will precipitate.[1][2]
- Filter the solids. Wash with Water (2 x 200 mL) and cold Heptane (100 mL).
- Dry in a vacuum oven at 40 °C.
 - Expected Yield: 85–90% (approx. 90–95 g).
 - Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 6-Chloro-4-methoxy-1H-indazole

Rationale: Hydrazine acts as a bis-nucleophile. It first forms the hydrazone with the aldehyde (fast), followed by an intramolecular S_NAr displacing the ortho-fluorine (rate-limiting). High temperature is required for the second step.

Reagents & Stoichiometry:

| Reagent | MW (g/mol) | Equiv. | Mass/Vol |
|-------------------------|---------------|------------|---------------|
| Aldehyde Intermediate | 188.58 | 1.0 | 90.0 g |
| Hydrazine Hydrate (80%) | 50.06 | 5.0 | 150.0 g |

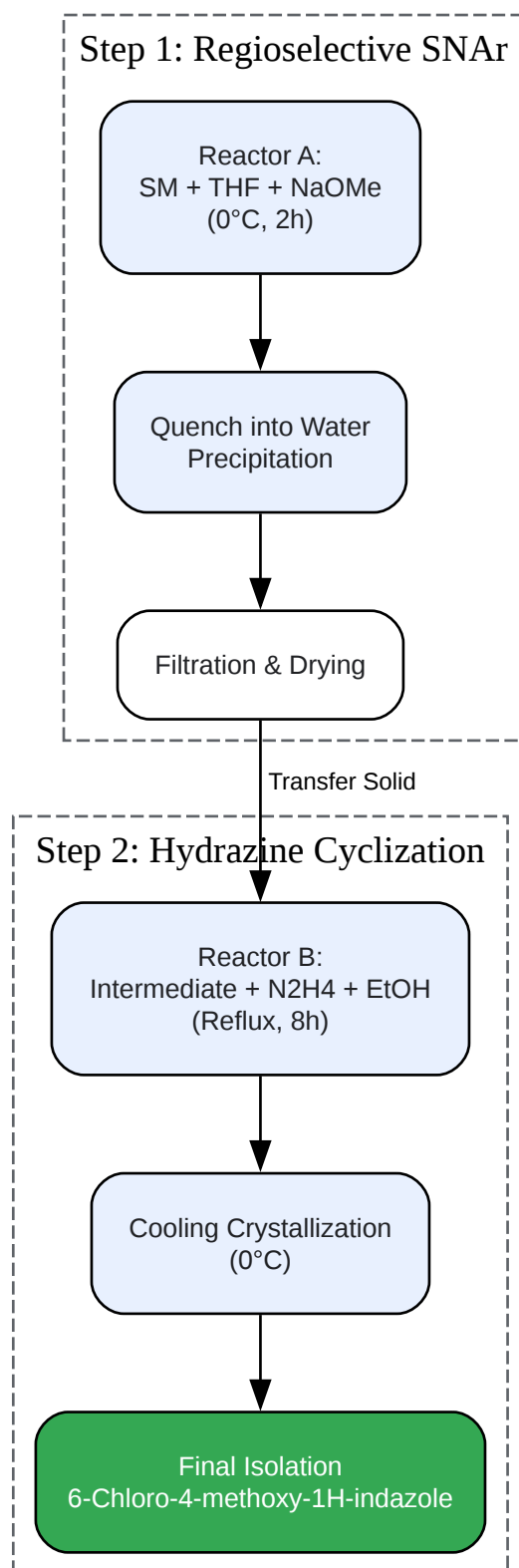
| Ethanol (Absolute) | 46.07 | - | 900 mL |

Procedure:

- Charge the reactor with the Aldehyde Intermediate (90 g) and Ethanol (900 mL).
- Add Hydrazine Hydrate (150 g) in a single portion at ambient temperature.
- Heat the mixture to Reflux (78–80 °C).

- Observation: The mixture will initially clear, then precipitate product as the reaction proceeds.
- Maintain Reflux for 6–8 hours.
 - CPP:[1][3][4] Ensure complete consumption of the hydrazone intermediate (often visible by HPLC as a peak close to product).
- Cool slowly to 0–5 °C over 2 hours to maximize crystallization.
- Filter the crude indazole.
- Wash with cold Ethanol (100 mL) followed by Water (200 mL) to remove hydrazine salts.
- Purification (Optional but recommended for Pharma Grade): Recrystallize from Toluene or Ethanol/Water (9:1).
- Dry at 50 °C under vacuum.
 - Expected Yield: 75–82% (approx. 65–70 g).
 - Purity: > 99.5% (HPLC).

Process Workflow Diagram



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Figure 2: Unit operation workflow for the 2-step synthesis.

Analytical Controls & Specifications

| Parameter | Method | Specification | Note |
|--------------------|-------------------------------------------|--------------------------------------|-------------------------------------------------|
| Appearance | Visual | White to off-white crystalline solid | Color indicates oxidation/impurities. |
| Assay | HPLC (UV 254 nm) | > 98.0% w/w | Reverse phase C18, ACN/Water gradient. |
| Impurity A | HPLC | < 0.5% | 2,6-Dimethoxy derivative (from Step 1). |
| Impurity B | HPLC | < 0.1% | Uncyclized hydrazone. |
| Residual Hydrazine | GC-MS / Colorimetric | < 10 ppm | Critical for pharmaceutical applications. |
| Identity | ¹ H-NMR (DMSO-d ₆) | Conforms to structure | Characteristic singlets for OMe and aromatic H. |

Troubleshooting Guide:

- Issue: High level of Impurity A (Bis-methoxy).
 - Solution: Lower the reaction temperature in Step 1 to -10 °C or reduce NaOMe equivalents to 1.02.
- Issue: Incomplete cyclization in Step 2.
 - Solution: Increase reflux time or switch solvent to n-Butanol (higher boiling point, 117 °C) to drive the SNAr.

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